molecular formula C4H4O2S2 B13120915 Thiophene-2-sulfinic acid

Thiophene-2-sulfinic acid

Cat. No.: B13120915
M. Wt: 148.2 g/mol
InChI Key: AUPDIWFBUOVUGO-UHFFFAOYSA-N
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Description

Thiophene-2-sulfinic acid (C₄H₄O₂S₂) is a sulfur-containing heterocyclic compound derived from thiophene. It features a sulfinic acid (-SO₂H) group at the 2-position of the thiophene ring. Key properties include:

  • Molecular Formula: C₄H₄O₂S₂ (neutral form) .
  • Synthesis: Produced via reduction of thiophene-2-sulfonyl chloride (generated from thiophene-2-sulfonic acid) using zinc .
  • Structure: The sulfinic acid group confers moderate acidity and reducing properties, distinguishing it from sulfonic acids (-SO₃H) and carboxylic acids (-COOH) .

Properties

Molecular Formula

C4H4O2S2

Molecular Weight

148.2 g/mol

IUPAC Name

thiophene-2-sulfinic acid

InChI

InChI=1S/C4H4O2S2/c5-8(6)4-2-1-3-7-4/h1-3H,(H,5,6)

InChI Key

AUPDIWFBUOVUGO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)S(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophene-2-sulfinic acid can be synthesized through several methods. One common approach involves the sulfonation of thiophene followed by reduction. For instance, thiophene can be sulfonated using concentrated sulfuric acid to produce thiophene-2-sulfonic acid, which is then reduced to this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale sulfonation and reduction processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Thiophene-2-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Thiophene-2-sulfinic acid has numerous applications in scientific research:

Mechanism of Action

Thiophene-2-sulfinic acid can be compared with other thiophene derivatives such as thiophene-2-sulfonic acid and thiophene-2-thiol:

Uniqueness: this compound is unique due to its intermediate oxidation state, allowing it to participate in both oxidation and reduction reactions. This versatility makes it a valuable compound in various chemical processes and applications .

Comparison with Similar Compounds

Thiophene-2-carboxylic Acid (CAS 527-72-0)

  • Molecular Formula : C₅H₄O₂S .
  • Physical Properties : Crystalline solid (MP 128–130°C), soluble in hot water .
  • Synthesis : Prepared via haloform reaction of 2-acetylthiophene with sodium hypochlorite .
  • Applications : Used as a thickening agent in lubricants and in pharmaceuticals (e.g., raltitrexed) .
  • Key Difference : The carboxylic acid group (-COOH) enhances hydrogen-bonding capacity compared to sulfinic acid, affecting solubility and reactivity in organic synthesis.

Thiophene-2-acetic Acid (CAS 1918-77-0)

  • Molecular Formula : C₆H₆O₂S .
  • Physical Properties : Solid (MP 63–67°C), soluble in oxygenated solvents .
  • Synthesis : Synthesized via Friedel-Crafts acylation of thiophene followed by carbonyl reduction .
  • Applications : Precursor to drugs like cefalotin and ketotifen .
  • Key Difference : The acetic acid side chain (-CH₂COOH) increases molecular weight (142.18 vs. 140.16 for sulfinic acid) and alters pharmacokinetic properties in drug design.

Thiophene-2-sulfonic Acid

  • Molecular Formula : C₄H₄O₃S₂ .
  • Physical Properties : Strong acid (pKa ~1), comparable to benzene sulfonic acid .
  • Synthesis : Formed via sulfonation of thiophene with concentrated sulfuric acid .
  • Applications : Intermediate in synthesizing sulfonyl chlorides and sulfonamides .
  • Key Difference : The sulfonic acid group (-SO₃H) is more acidic and oxidatively stable than sulfinic acid, making it suitable for harsh reaction conditions.

2-(Thiophene-2-sulfonamido)propanoic Acid (CAS 82068-11-9)

  • Molecular Formula: C₇H₉NO₄S₂ .
  • Physical Properties: Higher molecular weight (235.28) due to the propanoic acid substituent .
  • Applications : Sulfonamide derivatives are common in medicinal chemistry for enzyme inhibition .
  • Key Difference: The sulfonamide (-SO₂NH-) and propanoic acid groups introduce hydrogen-bonding and zwitterionic properties, enhancing biological activity compared to sulfinic acid.

Comparative Data Table

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Functional Group Applications
Thiophene-2-sulfinic acid C₄H₄O₂S₂ 140.16 Not reported -SO₂H Reducing agent, synthetic intermediate
Thiophene-2-carboxylic acid C₅H₄O₂S 128.15 128–130 -COOH Lubricants, pharmaceuticals
Thiophene-2-acetic acid C₆H₆O₂S 142.18 63–67 -CH₂COOH Antibiotics, antihistamines
Thiophene-2-sulfonic acid C₄H₄O₃S₂ 156.20 Not reported -SO₃H Sulfonamide synthesis
2-(Thiophene-2-sulfonamido)propanoic acid C₇H₉NO₄S₂ 235.28 Not reported -SO₂NH- and -COOH Medicinal chemistry

Reactivity and Functional Group Analysis

  • Sulfinic Acid (-SO₂H) : Moderately acidic (pKa ~2), acts as a reducing agent. Reacts with oxidizing agents to form sulfonic acids .
  • Carboxylic Acid (-COOH) : Higher acidity (pKa ~4-5), participates in esterification and amidation reactions .
  • Sulfonic Acid (-SO₃H) : Very strong acid (pKa ~1), stable under oxidative conditions, used in ion-exchange resins .
  • Sulfonamide (-SO₂NH-) : Enhances binding to biological targets (e.g., enzymes) via hydrogen bonding .

Q & A

Q. What are the recommended storage conditions for Thiophene-2-sulfinic acid to prevent decomposition?

Store in a cool, dry environment away from strong oxidizing agents (e.g., peroxides), bases, and acids. Use chemically compatible containers (e.g., glass or HDPE) and ensure adequate ventilation to prevent vapor accumulation. Monitor for decomposition products like sulfur oxides (SOₓ) using gas chromatography or FTIR .

Q. Which spectroscopic techniques are optimal for confirming the structure of this compound?

  • NMR : Analyze 1^1H and 13^{13}C spectra to confirm proton environments (e.g., thiophene ring protons) and sulfinic acid group integration.
  • IR : Identify characteristic S=O stretching vibrations (~1040–1200 cm⁻¹) and thiophene ring C-S/C=C absorptions.
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Cross-reference with databases for analogous thiophene derivatives .

Q. How should researchers handle this compound to minimize occupational exposure risks?

Use nitrile or neoprene gloves, lab coats, and safety goggles. Perform work in a fume hood with local exhaust ventilation. For respiratory protection, employ NIOSH-approved N95 masks if aerosolization occurs. Conduct regular air monitoring using OSHA-compliant methods (e.g., MDHS14/3 for inhalable dust) .

Advanced Research Questions

Q. What experimental designs are effective for studying the pH-dependent stability of this compound?

  • Controlled pH Buffers : Prepare solutions across a pH range (2–12) and monitor degradation via HPLC or UV-Vis spectroscopy.
  • Kinetic Studies : Track half-life (t1/2t_{1/2}) under varying conditions. Use Arrhenius plots to model temperature effects.
  • Decomposition Analysis : Quantify SOₓ byproducts via ion chromatography and correlate with pH trends. Include inert atmosphere controls to isolate oxidative pathways .

Q. How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attack.
  • Solvent Effects : Simulate solvation energies in polar (e.g., DMSO) vs. non-polar solvents to optimize reaction media.
  • Transition State Analysis : Map energy barriers for proposed mechanisms (e.g., sulfinate group participation in cross-coupling) .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound?

  • Standardized Purity Protocols : Use recrystallized or chromatographically purified samples to eliminate impurity interference.
  • In Situ Monitoring : Employ Raman spectroscopy or real-time mass spectrometry to track intermediate formation.
  • Collaborative Reproducibility : Share experimental parameters (e.g., solvent purity, catalyst loading) via open-access platforms for cross-validation .

Q. How does the sulfinic acid group influence electronic properties of the thiophene ring?

  • Electron-Withdrawing Effects : Use cyclic voltammetry to measure redox potentials, comparing this compound with non-sulfinated analogs.
  • X-ray Crystallography : Resolve bond lengths and angles to quantify conjugation disruption.
  • Hammett Constants : Derive substituent effects on reaction rates in electrophilic substitution models .

Methodological Guidance

Q. Designing a protocol for synthesizing this compound derivatives: What key factors require optimization?

  • Oxidation Control : Use mild oxidizing agents (e.g., H₂O₂ in acetic acid) to avoid over-oxidation to sulfonic acids.
  • Temperature Gradients : Optimize reaction kinetics by testing 0–60°C ranges.
  • Workup Procedures : Isolate products via acid-base extraction (e.g., NaHCO₃ washes) and characterize purity via melting point analysis .

Q. What analytical approaches validate the absence of hazardous byproducts during this compound synthesis?

  • GC-MS : Screen for volatile impurities (e.g., residual solvents, sulfoxides).
  • Elemental Analysis : Confirm C, H, S, and O percentages align with theoretical values.
  • TGA/DSC : Assess thermal stability and detect exothermic decomposition events .

Contradiction Analysis

Addressing discrepancies in reported solubility data for this compound:

  • Solvent Polarity Tests : Systematically test solubility in DMSO, THF, H₂O, and ethanol.
  • Temperature-Dependent Studies : Measure solubility at 25°C vs. 50°C to identify enthalpic contributions.
  • Particle Size Analysis : Use dynamic light scattering (DLS) to assess how crystallinity affects dissolution rates .

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